Ceftibuten Related Impurity 6
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Overview
Description
Ceftibuten Related Impurity 6 is a chemical compound associated with the antibiotic ceftibuten, a third-generation cephalosporin. Ceftibuten is used to treat various bacterial infections, including acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsillitis . Impurities like this compound are often studied to ensure the purity and efficacy of pharmaceutical products.
Preparation Methods
The synthesis of Ceftibuten Related Impurity 6 involves multiple steps, including acylation, condensation, and hydrolysis. Two primary methods are used for the synthesis of the 7β side chain of ceftibuten:
Method 1: The target compounds are prepared from methyl 2-(2-aminothiazol-4-yl) acetate by acylation, condensation, and hydrolysis.
Method 2: The target compounds are prepared from phenylmethyl 2-(2-acylated aminothiazol-4-yl) acetate by condensation, Weiss-Titin reaction, and hydrolysis.
Chemical Reactions Analysis
Ceftibuten Related Impurity 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ceftibuten Related Impurity 6 has several scientific research applications, including:
Pharmaceutical Research: It is used in the development and validation of analytical methods for ceftibuten and its impurities.
Quality Control: It is used in quality control processes to ensure the purity and efficacy of ceftibuten products.
Stability Studies: It is used in stability studies to assess the shelf life and stability of ceftibuten products.
Genotoxic Potential Assessment: It is used to identify unknown impurities and assess their genotoxic potential.
Mechanism of Action
Ceftibuten Related Impurity 6, like ceftibuten, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to one or more penicillin-binding proteins (PBPs), which inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition leads to the cessation of cell wall biosynthesis, ultimately causing bacterial cell lysis due to the activity of cell wall autolysis enzymes .
Comparison with Similar Compounds
Ceftibuten Related Impurity 6 can be compared with other cephalosporin-related impurities, such as:
Ceftibuten Related Impurity 1: This impurity has a different molecular structure and may exhibit different chemical properties.
Ceftibuten Related Impurity 3: This impurity also differs in its molecular structure and chemical properties.
Ceftibuten Related Impurity 4: Similar to the other impurities, it has unique chemical properties and potential effects.
This compound is unique due to its specific molecular structure and the particular synthetic routes used for its preparation.
Properties
CAS No. |
57028-71-4 |
---|---|
Molecular Formula |
C20H18N2O3S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
benzhydryl (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C20H18N2O3S/c21-16-18(23)22-15(11-12-26-19(16)22)20(24)25-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15-17,19H,21H2/t15?,16-,19-/m1/s1 |
InChI Key |
ODKAYLSZYDIQRV-HFLHWUEFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C=CS[C@H]4N3C(=O)[C@H]4N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C=CSC4N3C(=O)C4N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, 7-amino-8-oxo-, diphenylmethyl ester, [6R-(6α,7β)]- (9CI) |
Origin of Product |
United States |
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